molecular formula C10H13N3O2 B2987272 N-(3-hydrazino-3-oxopropyl)benzamide CAS No. 99168-33-9

N-(3-hydrazino-3-oxopropyl)benzamide

Cat. No.: B2987272
CAS No.: 99168-33-9
M. Wt: 207.233
InChI Key: CVNLFXKHHAOTBP-UHFFFAOYSA-N
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Description

N-(3-Hydrazino-3-oxopropyl)benzamide is a chemical compound with the molecular formula C10H13N3O2 It is characterized by the presence of a benzamide group attached to a hydrazino-oxopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydrazino-3-oxopropyl)benzamide typically involves the reaction of benzoyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

C6H5COCl+NH2NH2H2OC6H5CONHNH2+HCl+H2O\text{C}_6\text{H}_5\text{COCl} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CONHNH}_2 + \text{HCl} + \text{H}_2\text{O} C6​H5​COCl+NH2​NH2​⋅H2​O→C6​H5​CONHNH2​+HCl+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydrazino-3-oxopropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(3-Hydrazino-3-oxopropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydrazino-3-oxopropyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydrazino group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the compound may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(3-Hydrazino-3-oxopropyl)benzamide can be compared with other similar compounds, such as:

  • N-(1-Methyl-3-oxopropyl)benzamide
  • N-(3-Methylphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)benzamide
  • 3-Bromo-N-(2-(2-(3-nitrobenzylidene)hydrazino)benzamide

These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific hydrazino-oxopropyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-hydrazinyl-3-oxopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-13-9(14)6-7-12-10(15)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNLFXKHHAOTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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